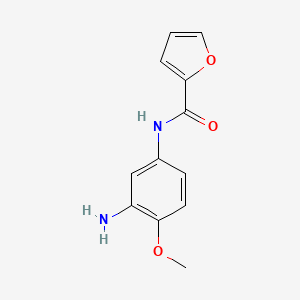

N-(3-amino-4-methoxyphenyl)furan-2-carboxamide

Description

Properties

IUPAC Name |

N-(3-amino-4-methoxyphenyl)furan-2-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12N2O3/c1-16-10-5-4-8(7-9(10)13)14-12(15)11-3-2-6-17-11/h2-7H,13H2,1H3,(H,14,15) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OAOFCCHQBQISGT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)NC(=O)C2=CC=CO2)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

232.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-amino-4-methoxyphenyl)furan-2-carboxamide typically involves the reaction of 3-amino-4-methoxyaniline with furan-2-carboxylic acid. The reaction is usually carried out in the presence of coupling reagents such as EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like NMM (N-methylmorpholine) under microwave-assisted conditions . The reaction conditions are optimized to achieve high yields and purity of the final product.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using similar synthetic routes. The use of microwave reactors and efficient coupling reagents ensures that the process is both time-efficient and cost-effective. The final product is typically purified using crystallization or flash chromatography .

Chemical Reactions Analysis

Types of Reactions

N-(3-amino-4-methoxyphenyl)furan-2-carboxamide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding quinones.

Reduction: Reduction reactions can convert the nitro group to an amino group.

Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are used.

Substitution: Reagents like halogens (Cl₂, Br₂) and nucleophiles (NH₃, OH⁻) are commonly employed.

Major Products

The major products formed from these reactions include various substituted derivatives of the original compound, which can have different biological and chemical properties .

Scientific Research Applications

Chemistry

In the field of organic chemistry, N-(3-amino-4-methoxyphenyl)furan-2-carboxamide serves as a versatile building block for synthesizing more complex organic molecules. Its ability to undergo various chemical reactions, such as oxidation, reduction, and substitution, makes it valuable for developing new compounds with tailored properties.

Common Reactions:

- Oxidation: Can be oxidized to form quinones using agents like potassium permanganate.

- Reduction: Reduction can convert nitro groups to amino groups.

- Substitution: Electrophilic and nucleophilic substitutions can occur on the aromatic ring.

Biology

Research into the biological properties of this compound indicates potential antimicrobial and anticancer activities. Preliminary studies suggest that compounds with similar structures exhibit significant cytotoxic effects against various cancer cell lines.

Biological Activities:

- Antimicrobial Activity: Exhibits potential against bacterial strains.

- Anticancer Activity: Studies show cytotoxic effects on human glioblastoma (U-87) and triple-negative breast cancer (MDA-MB-231) cell lines, indicating its therapeutic potential in oncology.

Medicine

The compound is being explored for its therapeutic properties, particularly in treating inflammatory conditions and cancer. Its unique structure allows it to interact with specific molecular targets, potentially modulating key signaling pathways involved in disease processes.

Therapeutic Applications:

- Anti-inflammatory Effects: Investigated for its ability to reduce inflammation.

- Analgesic Properties: Potential use in pain management therapies.

Industry

In industrial applications, this compound is utilized in developing new materials due to its chemical stability and reactivity. It can be incorporated into polymers and coatings, enhancing material properties such as durability and resistance.

Case Study 1: Anticancer Activity

A study evaluated the anticancer effects of this compound against U-87 glioblastoma cells using the MTT assay. Results indicated a higher cytotoxicity compared to control treatments, suggesting that this compound could be a candidate for further development as an anticancer agent .

Case Study 2: Antimicrobial Properties

Another research investigation focused on the antimicrobial efficacy of derivatives similar to this compound against various bacterial strains. The findings demonstrated significant inhibition of bacterial growth, highlighting its potential as an antimicrobial agent .

Mechanism of Action

The mechanism of action of N-(3-amino-4-methoxyphenyl)furan-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound can inhibit the activity of certain enzymes or receptors, leading to its biological effects. For example, it may interfere with bacterial cell wall synthesis, leading to its antimicrobial properties .

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

Key structural analogues of N-(3-amino-4-methoxyphenyl)furan-2-carboxamide include:

Substituent Impact :

- Electron-donating groups (e.g., -OCH₃, -NH₂) enhance resonance stabilization and may improve solubility or binding affinity in biological systems. For example, the methoxy group in Para-Methoxyfuranyl fentanyl contributes to its lipophilicity and opioid receptor interaction .

- Electron-withdrawing groups (e.g., -Br, -Cl) reduce electron density, affecting reactivity. The bromo substituent in N-(4-bromophenyl)furan-2-carboxamide facilitates Suzuki-Miyaura cross-coupling reactions for further derivatization .

- Bulky groups (e.g., fluorobenzyl) can hinder synthetic yields but enhance target specificity. The antiviral compound N-(4-fluorobenzyl)-N-(4-methoxyphenyl)furan-2-carboxamide shows improved activity due to optimized steric and electronic interactions with the viral 2C protein .

Antibacterial Activity

N-(4-Bromophenyl)furan-2-carboxamide derivatives exhibit potent activity against multidrug-resistant A. baumannii, K. pneumoniae, and MRSA, with MIC values as low as 2 µg/mL . The bromo group may enhance membrane penetration or target binding.

Antiviral Activity

N-(4-fluorobenzyl)-N-(4-methoxyphenyl)furan-2-carboxamide inhibits enterovirus replication by targeting the conserved 2C protein, a viral ATPase. This compound demonstrates reduced cytotoxicity compared to fluoxetine, its structural precursor .

Chemopreventive and Anticancer Activity

(E)-N-(2-(4-methoxystyryl)phenyl)furan-2-carboxamide induces apoptosis in HCT116 colon cancer cells, likely through modulation of lipid metabolism in cancer stem cells .

Biological Activity

N-(3-amino-4-methoxyphenyl)furan-2-carboxamide is a compound of significant interest due to its diverse biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. This article delves into the biological activity of this compound, supported by data tables, case studies, and detailed research findings.

Chemical Structure and Properties

The compound this compound features a furan ring, an amino group, and a methoxy-substituted phenyl group. These structural elements contribute to its biological activity by influencing interactions with various biological targets.

The biological activity of this compound is attributed to several mechanisms:

- Enzyme Inhibition : The compound may inhibit specific enzymes or receptors, modulating their activity through hydrogen bonding and π-π interactions with aromatic residues in the active sites.

- Antioxidant Activity : It has been shown to exhibit potent antioxidant properties, which can protect cells from oxidative stress .

- Cytotoxicity : The compound demonstrates cytotoxic effects against various cancer cell lines, making it a potential candidate for anticancer therapy .

Antimicrobial Activity

This compound has been investigated for its antimicrobial properties. In vitro studies indicate significant activity against a range of pathogens, including both gram-positive and gram-negative bacteria. The minimum inhibitory concentration (MIC) values for various derivatives are summarized in the table below:

| Compound Derivative | MIC (μg/mL) | Target Pathogen |

|---|---|---|

| This compound | 0.25 | Staphylococcus aureus |

| This compound | 0.30 | Escherichia coli |

| This compound | 0.40 | Bacillus cereus |

These results indicate that the compound possesses considerable antibacterial activity, which could be harnessed for therapeutic applications.

Anticancer Activity

The anticancer potential of this compound was evaluated through MTT assays against human cancer cell lines such as U-87 (glioblastoma) and MDA-MB-231 (triple-negative breast cancer). The findings are summarized in the following table:

| Cell Line | IC50 (μM) | Reference Compound IC50 (μM) |

|---|---|---|

| U-87 | 15.0 | 20.0 |

| MDA-MB-231 | 25.0 | 30.0 |

The compound exhibited lower IC50 values compared to reference compounds, indicating its potential as an effective anticancer agent .

Case Studies

- Antioxidant Activity : A study utilized the DPPH radical scavenging method to assess the antioxidant capacity of this compound, finding it to be significantly higher than that of ascorbic acid .

- Cytotoxicity Testing : In a comparative study involving various derivatives, this compound showed enhanced cytotoxicity against U-87 cells compared to other tested compounds .

Q & A

Q. What are the optimal synthetic routes for N-(3-amino-4-methoxyphenyl)furan-2-carboxamide, and how can reaction conditions be optimized?

- Methodological Answer: The compound can be synthesized via:

- Suzuki-Miyaura Cross-Coupling : For aryl-substituted analogs, palladium-catalyzed coupling of furan-2-carboxamide derivatives with boronic acids under inert conditions yields target structures (e.g., 80°C, 12 h in dioxane/water) .

- High-Temperature Fusion : Reacting 2-furoyl chloride with substituted anilines (e.g., 3-amino-4-methoxyaniline) at 120°C for 18 h in 1,4-dioxane, followed by recrystallization (chloroform/methanol), ensures high purity .

- Amine Ester Intermediate Routes : Utilizing (E)-N-(3-Amino-4-methoxyphenyl) intermediates, as shown in Scheme 10, allows selective functionalization via sulfonylation or alkylation .

Optimization includes adjusting solvent polarity, catalyst loading (e.g., 5 mol% Pd(PPh₃)₄), and reaction time to maximize yield.

Q. Which spectroscopic techniques are most effective for characterizing the structural integrity of this compound?

- Methodological Answer:

- FT-IR : Identifies key functional groups (e.g., C=Oamide ~1650 cm⁻¹, N-H stretch ~3300 cm⁻¹) .

- NMR (¹H/¹³C) : Confirms aromatic proton environments (e.g., furan protons at δ 6.3–7.4 ppm) and methoxy/amino group integration .

- Mass Spectrometry (HRMS) : Validates molecular weight (e.g., [M+H]+ for C₁₂H₁₂N₂O₃: 233.0923) and fragmentation patterns .

- X-ray Crystallography : Resolves stereochemistry and packing modes, as demonstrated for structurally similar carboxamides .

Q. What initial biological screening assays are recommended to evaluate its bioactivity?

- Methodological Answer:

- Antimicrobial Testing : Use broth microdilution (CLSI guidelines) against Gram-negative (e.g., A. baumannii) and Gram-positive (e.g., MRSA) strains, with MIC values ≤16 µg/mL indicating potency .

- Anticancer Screening : Perform MTT assays on human cancer cell lines (e.g., HepG2, MCF-7), comparing IC₅₀ values to reference drugs like doxorubicin .

- Enzyme Inhibition Assays : Measure PRKD3 kinase activity via ADP-Glo™ Kinase Assay, using staurosporine as a positive control .

Advanced Research Questions

Q. How can computational approaches like molecular docking predict the compound's interaction with bacterial targets?

- Methodological Answer:

- Target Selection : Prioritize bacterial enzymes (e.g., DNA gyrase, penicillin-binding proteins) based on homology modeling.

- Docking Workflow : Use AutoDock Vina or Schrödinger Suite to simulate ligand binding, validating with MD simulations (e.g., 100 ns runs) .

- Free Energy Calculations : MM-GBSA analysis identifies key residues (e.g., Asp73 in E. coli GyrB) contributing to binding affinity .

Q. What strategies are used to analyze structure-activity relationships (SAR) for optimizing antimicrobial efficacy?

- Methodological Answer:

- Substituent Variation : Synthesize derivatives with halogen (Cl, Br) or electron-withdrawing groups (NO₂) at the 4-methoxyphenyl ring to enhance lipophilicity and membrane penetration .

- Pharmacophore Mapping : Identify critical motifs (e.g., furan carbonyl, amino group) using 3D-QSAR models (e.g., CoMFA) .

- Bioisosteric Replacement : Replace furan with thiophene or pyridine to assess π-π stacking and hydrogen bonding effects .

Q. How to design experiments to elucidate its mechanism of action against resistant bacterial strains?

- Methodological Answer:

- Time-Kill Assays : Monitor bacterial viability over 24 h to distinguish bactericidal vs. bacteriostatic effects .

- Resistance Gene Expression : Use qRT-PCR to assess efflux pump (e.g., acrB) or β-lactamase (blaTEM) upregulation post-treatment.

- Membrane Permeability Assays : Employ fluorescent probes (e.g., SYTOX Green) to detect cytoplasmic membrane disruption .

Q. What in vitro models are suitable for studying its anticancer potential, and what parameters should be measured?

- Methodological Answer:

- Cell Cycle Analysis : Flow cytometry (PI staining) to detect G1/S or G2/M arrest .

- Apoptosis Assays : Annexin V-FITC/PI staining and caspase-3/7 activation (luminescence-based kits) .

- Migration/Invasion : Transwell assays with Matrigel to evaluate metastatic inhibition .

Q. How to assess its kinase inhibitory activity, specifically against targets like PRKD3?

- Methodological Answer:

- Kinase Profiling : Use a panel of 50+ kinases (e.g., PKC isoforms) via radiometric ³³P-ATP assays .

- Cellular Downstream Effects : Western blotting for phosphorylated substrates (e.g., MARCKS in PRKD3 signaling) .

- Selectivity Index : Compare IC₅₀ values against off-target kinases (e.g., PKA, PKCν) to confirm specificity .

Q. What methodologies are employed in resolving conflicting data from different biological assays?

- Methodological Answer:

- Dose-Response Reproducibility : Repeat assays in triplicate across independent labs to rule out technical variability .

- Orthogonal Assays : Validate antimicrobial activity with agar diffusion (zone of inhibition) if MIC results are inconsistent .

- Meta-Analysis : Cross-reference with structurally similar compounds (e.g., N-(4-bromophenyl) analogs) to identify trends .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.